

# Toxicological Profile of Fluoranthene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Fluoranthene**

Cat. No.: **B047539**

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## Executive Summary

**Fluoranthene**, a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic matter and is ubiquitously present in the environment.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the toxicological profile of **fluoranthene**, synthesizing current knowledge on its metabolism, mechanism of action, and toxicity to various biological systems. While classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans," **fluoranthene** exhibits a range of toxic effects in non-clinical studies, including nephropathy, hepatotoxicity, and hematological alterations.<sup>[1][3]</sup> Its toxicity is intrinsically linked to its metabolic activation to reactive intermediates that can form DNA adducts, a key initiating event in chemical carcinogenesis. This document details the experimental evidence for these effects, presents quantitative toxicological data, and outlines the methodologies used in key studies to provide a thorough resource for researchers and professionals in toxicology and drug development.

## Physicochemical Properties

**Fluoranthene** ( $C_{16}H_{10}$ ) is a four-ringed PAH with a molecular weight of 202.25 g/mol. It is a pale yellow crystalline solid with low water solubility and high lipophilicity, leading to its persistence in the environment and bioaccumulation in organisms.

Property	Value	Reference
CAS Number	206-44-0	--INVALID-LINK--
Molecular Formula	C <sub>16</sub> H <sub>10</sub>	--INVALID-LINK--
Molecular Weight	202.25 g/mol	--INVALID-LINK--
Melting Point	111 °C	--INVALID-LINK--
Boiling Point	375 °C	--INVALID-LINK--
Water Solubility	0.26 mg/L at 25 °C	--INVALID-LINK--
Log P (Octanol/Water Partition Coefficient)	5.22	--INVALID-LINK--

## Toxicokinetics and Metabolism

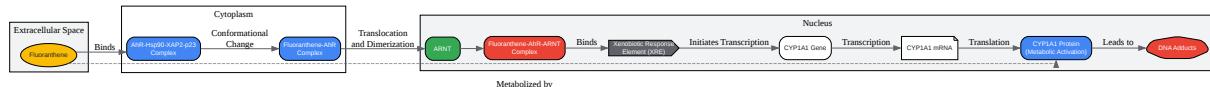
Following exposure, **fluoranthene** is absorbed and distributed throughout the body. Its metabolism is a critical determinant of its toxicity. The metabolic activation of **fluoranthene** is primarily mediated by cytochrome P450 (CYP) enzymes.

The initial step involves the oxidation of **fluoranthene** to form epoxides, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. A key metabolite is trans-2,3-dihydroxy-2,3-dihydro**fluoranthene** (**fluoranthene**-2,3-diol). Further oxidation of this dihydrodiol by CYP enzymes can lead to the formation of highly reactive diol epoxides, such as anti- and syn-2,3-dihydroxy-1,10b-epoxy-1,2,3-trihydro**fluoranthene**. These diol epoxides are ultimate carcinogens that can covalently bind to cellular macromolecules, including DNA, to form adducts.

## Mechanism of Action

The toxic effects of **fluoranthene** are largely mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[\[3\]](#)

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by **Fluoranthene**.

Upon entering the cell, **fluoranthene** binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins like Hsp90. The ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the increased expression of enzymes such as CYP1A1. This induction of metabolic enzymes, while a detoxification mechanism, also leads to the bioactivation of **fluoranthene** to its more toxic and carcinogenic metabolites. Studies have shown that the cytotoxic effects of **fluoranthene** on bone marrow-derived mesenchymal stem cells can be rescued by an AhR antagonist, confirming the central role of this pathway.[3]

## Toxicology

### Acute Toxicity

**Fluoranthene** exhibits moderate acute toxicity.

Route	Species	LD50	Reference
Oral	Rat	2000 mg/kg	[4]
Dermal	Rabbit	3180 mg/kg	[4]
Intravenous	Mouse	100 mg/kg	[4]

## Subchronic Toxicity

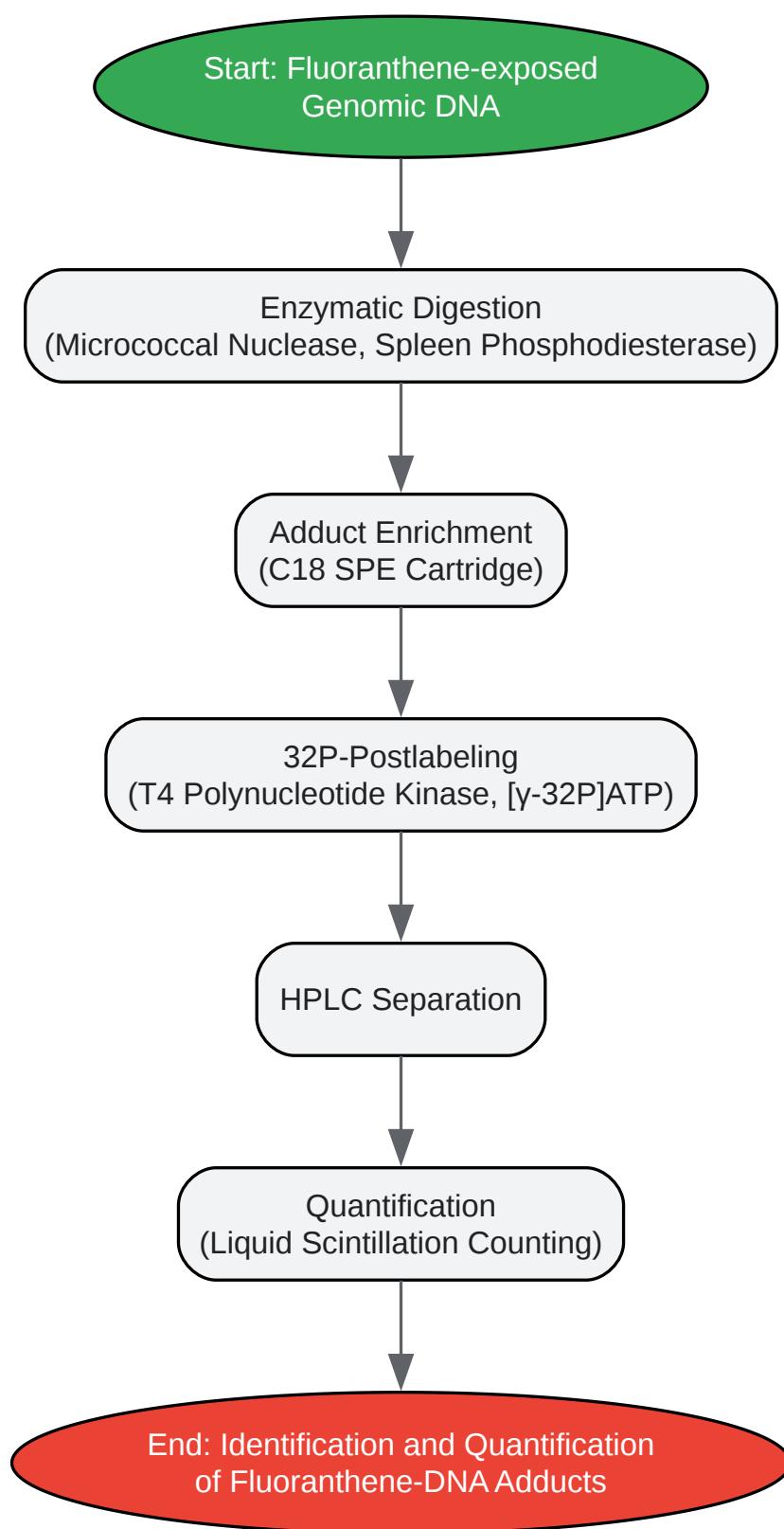
The primary target organs of subchronic **fluoranthene** toxicity are the kidney and the liver. A key study conducted by the U.S. EPA in 1988 evaluated the effects of oral administration of **fluoranthene** to CD-1 mice for 13 weeks.[1]

Species	Route	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings	Reference
CD-1 Mouse	Oral (gavage)	13 weeks	125	250	Nephropathy, increased liver weight, hematological alterations	[1]
F-344 Rat	Oral (diet)	90 days	150	>150	Hematological and renal changes (greater effect in males)	[5]

## Genotoxicity and Carcinogenicity

**Fluoranthene** is genotoxic, primarily through the formation of DNA adducts following metabolic activation.

Experimental Workflow for **Fluoranthene**-DNA Adduct Detection



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Caption: HPLC-<sup>32</sup>P-postlabeling workflow for detecting **Fluoranthene**-DNA adducts.

An HPLC-<sup>32</sup>P-postlabeling method has been developed to identify and quantify **fluoranthene**-DNA adducts, confirming the formation of adducts from its diol epoxide metabolites.[\[6\]](#)[\[7\]](#)

Regarding carcinogenicity, IARC has classified **fluoranthene** in Group 3: "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[\[1\]](#) However, a newborn mouse lung adenoma bioassay demonstrated that **fluoranthene** can induce lung tumors at high doses.[\[8\]](#)

Species	Route	Exposure Duration	Findings	Reference
Newborn Mouse	Intraperitoneal	24 weeks	Increased lung tumor incidence and multiplicity at 3.5 mg/mouse	<a href="#">[8]</a>

## Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of **fluoranthene**. Multiple sources indicate that no definitive studies have been conducted to evaluate these endpoints.[\[1\]](#)

## Ecotoxicology

**Fluoranthene** is toxic to aquatic organisms, and its toxicity is significantly enhanced by the presence of ultraviolet (UV) light. This photo-induced toxicity is a critical factor in assessing its environmental risk.

Species	Test Type	Duration	LC50/EC50 (µg/L)	Condition
Hyalella azteca (Amphipod)	Acute	96 h	1.5	With UV light
Daphnia magna (Water flea)	Acute	48 h	43	Without UV light
Pimephales promelas (Fathead minnow)	Acute	96 h	3.9	With UV light
Oncorhynchus mykiss (Rainbow trout)	Acute	96 h	5.2	With UV light

## Experimental Protocols

### Subchronic Oral Toxicity Study in Mice (based on U.S. EPA, 1988)

- Test System: CD-1 mice, 20 per sex per group.
- Test Substance: **Fluoranthene** (>97% purity) dissolved in corn oil.
- Administration: Daily oral gavage.
- Dosage Levels: 0 (corn oil control), 125, 250, and 500 mg/kg body weight/day.
- Duration: 13 weeks.
- Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and gross pathology at termination.
- Histopathology: Comprehensive histopathological examination of a wide range of tissues from all animals in the control and high-dose groups, with target organs examined in the lower-dose groups.

- Key Endpoints: Incidence and severity of nephropathy, liver weight changes, and alterations in hematological parameters.[\[1\]](#)

## Aryl Hydrocarbon Receptor (AhR) Activation Assay

- Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an XRE-containing promoter.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of **fluoranthene** or a vehicle control (e.g., DMSO). A known AhR agonist (e.g., TCDD) is used as a positive control.
- Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
- Measurement: Cell lysis buffer is added, and luciferase activity is measured using a luminometer.
- Data Analysis: Luciferase activity is normalized to a measure of cell viability (e.g., protein concentration or a viability dye) and expressed as fold induction over the vehicle control. An EC50 value (the concentration that produces 50% of the maximal response) can be calculated.

## HPLC-<sup>32</sup>P-Postlabeling for DNA Adducts

- DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to **fluoranthene**.
- Enzymatic Digestion: DNA is digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
- Adduct Enrichment: The digest is applied to a C18 solid-phase extraction (SPE) cartridge to separate the more hydrophobic adducts from the normal, unmodified nucleotides.
- <sup>32</sup>P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with <sup>32</sup>P from [ $\gamma$ -<sup>32</sup>P]ATP using T4 polynucleotide kinase.
- HPLC Separation: The <sup>32</sup>P-labeled adducts are separated by reverse-phase high-performance liquid chromatography (HPLC).

- **Detection and Quantification:** The eluate from the HPLC is collected, and the radioactivity in each fraction is measured by liquid scintillation counting to identify and quantify the specific DNA adducts.[6][7]

## Conclusion

**Fluoranthene** is a widespread environmental contaminant with a well-defined, albeit moderate, toxicological profile in experimental animals. Its toxicity is primarily driven by metabolic activation via the AhR signaling pathway, leading to the formation of genotoxic metabolites and subsequent DNA damage. The kidney and liver are the principal target organs for subchronic toxicity. While not classified as a human carcinogen, there is some evidence of its tumorigenicity in animal models. A significant data gap exists for reproductive and developmental toxicity, which warrants further investigation. The information compiled in this guide provides a robust foundation for understanding the toxicological risks associated with **fluoranthene** exposure and serves as a valuable resource for guiding future research and risk assessment efforts.

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